4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Overview
Description
4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety linked to a fluorobenzenesulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common approach is the nucleophilic substitution reaction where the azetidine ring is introduced to the pyridine core. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-{[1-(2-Fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature makes it a promising candidate for drug development and other applications where these properties are advantageous.
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O3S/c16-12-3-1-2-4-13(12)25(22,23)21-8-11(9-21)24-10-5-6-20-14(7-10)15(17,18)19/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFGVXORHQEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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